1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-(4-pyrazin-2-yloxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-9(15)10-2-4-11(5-3-10)16-12-8-13-6-7-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBXSXPYOVTBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxyacetophenone with pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ketone group undergoes nucleophilic attack, forming secondary alcohols or extended carbon chains.
Acylation and Electrophilic Substitution
The electron-deficient pyrazine ring directs electrophilic substitution, while the ethanone participates in acylation.
Oxidation and Reduction Pathways
Controlled oxidation/reduction modifies functional groups without disrupting the pyrazine-ether linkage.
Table 3.1: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C | 4-(Pyrazin-2-yloxy)benzoic acid | 72% | |
| CrO₃/H₂O | Acetone, RT | α-Keto acid intermediate |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one exhibit significant anticancer properties. For instance, derivatives of pyrazine have been shown to inhibit various kinases involved in cancer progression, including c-KIT, which is critical in gastrointestinal stromal tumors (GIST) treatment . The ability of this compound to target specific mutations makes it a valuable candidate for developing targeted therapies.
Antimicrobial Properties
Research also highlights the antimicrobial potential of pyrazine derivatives. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting cellular processes or inhibiting essential enzymes in microbial cells, thus providing a pathway for developing new antibiotics or antifungal agents .
Neuropharmacology
In neuropharmacology, compounds like this compound have been investigated for their effects on neurotransmitter systems. Some studies suggest that such compounds can modulate GABA receptors or influence ion channel activity, which could lead to therapeutic applications in treating neurological disorders .
Fungicidal Activity
In agricultural research, the derivative’s potential as a fungicide has been explored. Studies indicate that certain pyrazine derivatives can effectively combat fungal pathogens affecting crops. These compounds are being developed to enhance crop protection strategies while minimizing environmental impact compared to traditional fungicides .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of pyrazine derivatives on cancer cell lines. The results indicated that specific modifications to the pyrazine structure significantly enhanced cytotoxicity against GIST cells. The study concluded that further exploration into the structure-activity relationship could lead to more potent anticancer agents.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of various pyrazine derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings revealed that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to existing antibiotics, suggesting their potential as alternative treatments for bacterial infections.
Mechanism of Action
The mechanism of action of 1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrazine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, emphasizing substituent effects, synthesis, and biological activities:
Structural and Electronic Comparisons
- Pyrazine vs. Piperidine/Piperazine: The pyrazin-2-yloxy group introduces two nitrogen atoms in a six-membered aromatic ring, conferring stronger electron-withdrawing effects compared to piperidine (saturated amine) or piperazine (two nitrogen atoms in a saturated ring).
- Ether Linkages : The pyrazin-2-yloxy ether differs from benzyloxy or alkyloxy substituents in steric bulk and hydrogen-bonding capacity, which may influence target binding selectivity. For example, benzyloxy derivatives are precursors to marine natural products, whereas pyrazine-containing analogs may favor kinase interactions .
Physicochemical and Pharmacokinetic Considerations
- For instance, 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one has a logP of ~2.1, whereas the pyrazine analog may trend lower .
- Metabolic Stability : Piperazine and pyrazine moieties may undergo N-oxidation or ring cleavage, whereas benzyloxy groups are prone to oxidative debenzylation. These differences impact metabolic half-life .
Biological Activity
1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act through modulation of enzyme activity, receptor binding, and interference with cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazinone derivatives, suggesting that this compound may exhibit similar effects. For instance, certain derivatives have shown significant activity against Escherichia coli and Pseudomonas aeruginosa, two common bacterial pathogens.
| Compound | Target Pathogen | Inhibition (%) |
|---|---|---|
| 1 | E. coli | 94.5 |
| 2 | P. aeruginosa | 67.3 |
This table summarizes the inhibition percentages observed in various studies, indicating a promising antimicrobial potential for related compounds .
Antiparasitic Activity
The compound's structural analogs have also been evaluated for antiparasitic activity. A notable study demonstrated that certain derivatives could inhibit the growth of Leishmania donovani, a significant cause of leishmaniasis. The findings suggest that modifications to the pyrazinone scaffold enhance efficacy against parasitic infections .
Case Study 1: Efficacy Against Bacterial Infections
In a controlled experiment, derivatives of pyrazinones were tested for their ability to inhibit bacterial growth. The results indicated that modifications at specific positions on the phenyl ring significantly enhanced antibacterial activity. For example, a derivative with a chlorine substituent exhibited up to 50% greater inhibition compared to its unsubstituted counterpart .
Case Study 2: Antiparasitic Properties
A separate study focused on the compound's effects on T. brucei and T. cruzi. The results showed that specific structural features contributed to increased potency against these parasites, highlighting the importance of structure-activity relationships (SAR) in drug design .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazinone core and phenyl substituents have been shown to significantly affect both antimicrobial and antiparasitic activities.
| Modification | Effect on Activity |
|---|---|
| Chlorine Substituent | Increased antibacterial potency |
| Hydroxyl Group | Enhanced solubility |
| Methyl Group | Improved receptor binding |
This table summarizes how various modifications can influence the biological efficacy of related compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example:
- Step 1 : React 4-hydroxyacetophenone with 2-chloropyrazine under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the pyrazin-2-yloxy group.
- Step 2 : Optimize reaction time (typically 12–24 hours) and temperature (80–100°C) to enhance yield .
- Alternative : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) while maintaining regioselectivity .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Identify key signals: the acetyl group (δ ~2.6 ppm for CH₃, δ ~200 ppm for carbonyl C), pyrazine ring protons (δ ~8.3–8.9 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
- FT-IR : Confirm carbonyl stretch at ~1680–1700 cm⁻¹ and pyrazine C=N stretches at ~1550–1600 cm⁻¹ .
- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns.
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:2) to separate by polarity.
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals.
- HPLC : For analytical purity assessment, employ a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in pyrazine coupling?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or CuI for Ullmann-type couplings .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene; DMF often enhances nucleophilicity .
- Additives : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity. Monitor progress via TLC or in situ FT-IR .
Q. What strategies resolve conflicting bioactivity data in enzymatic assays?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ determinations across multiple concentrations (e.g., 0.1–100 µM) to validate potency .
- Metabolite Interference : Use LC-MS to rule out degradation products in assay media.
- Enzyme Source Variability : Compare results across recombinant vs. tissue-extracted enzymes to identify batch effects .
Q. How can computational methods predict regioselectivity in derivatization reactions?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrazine ring.
- Molecular Dynamics (MD) : Simulate solvent effects on transition states using software like Gaussian or ORCA .
- Docking Studies : Map binding interactions with target proteins (e.g., kinases) to prioritize functional group modifications .
Q. What techniques characterize crystallographic disorder in X-ray structures of this compound?
- Methodological Answer :
- SHELXL Refinement : Use the TWIN/BASF commands to model disorder in the pyrazine ring or acetophenone moiety .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) contributing to packing instability.
- Temperature-Dependent Crystallography : Collect data at 100–300 K to assess thermal motion effects .
Data Contradiction and Validation
Q. How to address discrepancies in NMR vs. XRD bond length measurements?
- Methodological Answer :
- Dynamic Effects : NMR reflects time-averaged structures, while XRD provides static snapshots. Use VT-NMR to probe conformational flexibility .
- DFT Benchmarking : Compare computed bond lengths (B3LYP/6-311+G(d,p)) with experimental data to identify systematic errors .
Q. Why do solubility measurements vary across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
